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Compound of Interest

Compound Name: Tert-butyl 4-methoxybenzoate

CAS No.: 833-79-4

Cat. No.: B3057649 Get Quote

Executive Summary
In modern organic synthesis and drug development, the tert-butyl ester is a ubiquitous

protecting group and structural motif due to its robust stability against nucleophiles and basic

conditions, coupled with its facile orthogonal deprotection under mildly acidic conditions. tert-
Butyl 4-methoxybenzoate (also known as tert-butyl p-anisate) serves as a highly

functionalized building block in the synthesis of complex active pharmaceutical ingredients

(APIs).

This whitepaper provides a comprehensive, field-proven guide to the synthesis, isolation, and

rigorous spectroscopic validation (NMR, IR, MS) of tert-butyl 4-methoxybenzoate. By

detailing the causality behind experimental choices and the mechanistic origins of spectral

signals, this guide serves as an authoritative reference for researchers requiring high-fidelity

analytical data [1][1].

Chemical Identity and Properties
Before initiating synthetic or analytical workflows, establishing the baseline physicochemical

properties of the target analyte is critical for anticipating chromatographic behavior and

ionization potential[1].
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Property Value

IUPAC Name tert-Butyl 4-methoxybenzoate

Molecular Formula C₁₂H₁₆O₃

Molecular Weight 208.25 g/mol

Monoisotopic Mass 208.1099 Da

CAS Registry Number 833-79-4

SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)OC

Synthesis and Experimental Workflow
To acquire pristine spectroscopic data, the analyte must be synthesized and purified to >99%

homogeneity. The Steglich esterification is the industry standard for synthesizing sterically

hindered tert-butyl esters from their corresponding carboxylic acids.

Steglich Esterification Protocol
Mechanistic Rationale: The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the

primary coupling agent. However, the steric bulk of tert-butanol severely retards the

nucleophilic attack on the intermediate O-acylisourea. To prevent the deleterious 1,3-

rearrangement of the O-acylisourea into an unreactive N-acylurea, 4-Dimethylaminopyridine

(DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to

form a highly reactive acylpyridinium intermediate, which is subsequently trapped by tert-

butanol.

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxybenzoic

acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.3 M.

Reagent Addition: Add tert-butanol (1.5 eq) and DMAP (0.1 eq). Stir until a homogenous

solution is achieved.

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality:

Lowering the thermal energy suppresses the activation barrier for the unwanted 1,3-
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rearrangement pathway, ensuring the O-acylisourea intermediate remains available for

DMAP activation.

Coupling: Slowly add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 15 minutes.

Reaction Progression: Allow the system to warm to ambient temperature and stir for 12

hours. The reaction is self-validating; the formation of an insoluble white precipitate—

dicyclohexylurea (DCU)—acts as a visual indicator of successful coupling.

Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate

sequentially with 1M HCl (to protonate and partition DMAP into the aqueous layer), saturated

NaHCO₃ (to deprotonate and remove unreacted starting acid), and brine.

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify

via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate).

1. Synthesis
(Esterification)

2. Workup
(Aqueous Wash)

3. Purification
(Chromatography)

4. Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Figure 1: Standard experimental workflow for the synthesis and spectroscopic validation.

High-Resolution Spectroscopic Data
The following spectral data represents the purified >99% compound, validated against primary

literature standards [2][2].

Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides the definitive map of the molecule's electronic environment. The

data below was acquired in CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)[3]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.93 Doublet (d) 8.8 2H
Ar-H (ortho to
C=O)

6.88 Doublet (d) 8.8 2H
Ar-H (ortho to

OMe)

3.84 Singlet (s) - 3H -OCH₃

| 1.58 | Singlet (s) | - | 9H | -C(CH₃)₃ |

Mechanistic Insight: The aromatic region exhibits a classic AA'BB' spin system (often simplified

as an AB quartet), which is the absolute hallmark of a para-disubstituted benzene ring. The

methoxy group (-OCH₃) is a strong electron-donating group via resonance, which shields the

adjacent ortho protons, pushing them upfield to 6.88 ppm. Conversely, the ester carbonyl is an

electron-withdrawing group, deshielding its ortho protons and shifting them downfield to 7.93

ppm[3].

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)[2]

Chemical Shift (δ, ppm) Carbon Type Assignment

165.7 Quaternary (C=O) Ester Carbonyl

163.0 Quaternary (Ar-C) Ar-C-OMe

131.4 Methine (Ar-CH) Ar-CH (ortho to C=O, 2C)

124.5 Quaternary (Ar-C) Ar-C-COOtBu

113.4 Methine (Ar-CH) Ar-CH (ortho to OMe, 2C)

80.5 Quaternary (Aliphatic) -C(CH₃)₃

55.3 Methyl (Aliphatic) -OCH₃

| 28.2 | Methyl (Aliphatic) | -C(CH₃)₃ (3C) |
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Infrared Spectroscopy (IR)
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy confirms the

presence of key functional groups through their vibrational modes[2].

Table 3: Key IR Vibrational Frequencies (Film/Neat)[3]

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Structural Feature

2979, 2936 Medium C-H stretch
Aliphatic tert-butyl
& methoxy groups

1702 Strong C=O stretch
Conjugated ester

carbonyl

1607, 1510 Medium C=C stretch
Aromatic ring

breathing

1253, 1162 Strong C-O stretch
Ester and ether

linkages

| 849, 775 | Strong | C-H bend (oop) | para-Disubstituted benzene |

Mechanistic Insight: Standard aliphatic esters typically exhibit a C=O stretch around 1735 cm⁻¹.

However, in tert-butyl 4-methoxybenzoate, the carbonyl is conjugated with the electron-rich

aromatic ring. This conjugation increases the single-bond character of the C=O bond, lowering

its force constant and shifting the absorption to a lower frequency (1702 cm⁻¹)[3].

Mass Spectrometry (MS)
Electron Ionization (EI, 70 eV) mass spectrometry provides structural confirmation through

predictable fragmentation pathways driven by the relative stability of the resulting carbocations

and radicals[4].

Table 4: Key EI-MS Fragments[4]
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m/z
Relative
Abundance

Ion Assignment
Fragmentation
Mechanism

208 Low [M]⁺• Molecular Ion

152 Medium [M - C₄H₈]⁺•
Loss of isobutene

(McLafferty-type)

135 High [M - •OtBu]⁺
α-Cleavage (Acylium

ion formation)

107 Medium [M - •OtBu - CO]⁺

Loss of carbon

monoxide from

acylium

| 57 | Base Peak (100%) | [C₄H₉]⁺ | tert-Butyl cation formation |

Molecular Ion [M]⁺•
m/z 208

4-Methoxybenzoic Acid⁺•
m/z 152

 - C₄H₈ (56 Da)
McLafferty-type

4-Methoxybenzoyl Cation
m/z 135

 - •OtBu (73 Da)
α-Cleavage

tert-Butyl Cation
m/z 57

 - ArCOO• (151 Da)

4-Methoxyphenyl Cation
m/z 107

 - CO (28 Da)

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway of tert-butyl 4-methoxybenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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